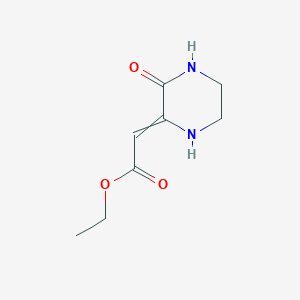

Ethyl 2-(3-oxopiperazin-2-ylidene)acetate

Description

Thematic Context of Enaminoesters as Reactive Intermediates

Enaminoesters are a class of organic compounds characterized by an amine group and an ester group attached to a carbon-carbon double bond. This arrangement of functional groups results in a unique electronic distribution, making them versatile intermediates in organic synthesis. The nitrogen atom's lone pair of electrons can donate into the double bond, increasing the electron density of the alkene and making it nucleophilic at the β-carbon. Simultaneously, the ester group is an electron-withdrawing group, which can activate the double bond for various reactions. This push-pull electronic nature makes enaminoesters valuable precursors for the synthesis of a wide range of heterocyclic and carbocyclic compounds. Their reactivity allows them to participate in cycloaddition reactions, Michael additions, and reactions with electrophiles, leading to the formation of complex molecular scaffolds.

Structural and Electronic Features of Piperazine (B1678402) Derivatives in Organic Chemistry

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. researchgate.net This structural motif is a privileged scaffold in medicinal chemistry due to its ability to introduce basic centers, improve pharmacokinetic properties, and act as a rigid linker between different parts of a molecule. researchgate.net The presence of two nitrogen atoms allows for various substitutions, leading to a diverse range of derivatives with a broad spectrum of biological activities. researchgate.net The conformational flexibility of the piperazine ring, which can exist in chair and boat conformations, also plays a crucial role in its interaction with biological targets. wikipedia.org The electronic properties of piperazine derivatives are influenced by the substituents on the nitrogen atoms, which can modulate the basicity and nucleophilicity of the ring nitrogens. ontosight.ai

Significance of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate in Building Complex Molecular Architectures

This compound belongs to the family of cyclic enaminoesters and incorporates the piperazine scaffold. The exocyclic double bond, conjugated with both the ester group and the amide within the piperazinone ring, makes it a highly versatile building block for constructing complex molecules. The compound can act as a dinucleophile, with reactive sites at the enamine β-carbon and the ring nitrogen atom. This dual reactivity has been exploited in the synthesis of novel fused heterocyclic systems. For instance, its reaction with N-arylmaleimides leads to the formation of polycyclic structures through a cascade reaction. davidpublisher.com The ability of this compound to participate in such transformations highlights its importance as a precursor for generating molecular diversity and complexity in organic synthesis. While detailed studies on the ethyl ester are limited, research on the analogous methyl ester, Methyl (3-oxopiperazin-2-ylidene)acetate, provides significant insight into its reactivity and synthetic utility. davidpublisher.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-oxopiperazin-2-ylidene)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-2-13-7(11)5-6-8(12)10-4-3-9-6/h5,9H,2-4H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOSGPZSZJCWHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C(=O)NCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 3 Oxopiperazin 2 Ylidene Acetate

Direct Condensation and Cyclization Approaches

The construction of the ethyl 2-(3-oxopiperazin-2-ylidene)acetate core often relies on direct condensation and subsequent cyclization reactions. These methods provide a straightforward route to the desired product from readily available starting materials.

Base-Catalyzed Condensation Reactions Involving Ethyl Acetate (B1210297) and Piperazine (B1678402) Derivatives

While specific details on the direct base-catalyzed condensation of ethyl acetate with a pre-formed piperazine derivative to yield this compound are not extensively documented in the provided results, the synthesis of related piperazine structures often involves base-free or base-catalyzed cyclization methods. For instance, the synthesis of various six-membered nitrogen heterocycles, including piperazinones, can be achieved through a Wacker-type aerobic oxidative cyclization, although this specific example does not use ethyl acetate directly. organic-chemistry.org The synthesis of piperazines from diols and diamines catalyzed by ruthenium(II) complexes also highlights a modern approach to forming the core ring structure. organic-chemistry.org

Reactions of 1,2-Diamines with Acetylenedicarboxylates

A prominent and effective method for synthesizing the oxopiperazine ring system involves the reaction of 1,2-diamines with acetylenedicarboxylates, such as diethyl acetylenedicarboxylate (B1228247) and dimethyl acetylenedicarboxylate. This approach offers a direct route to the heterocyclic core.

The reaction of ethylenediamine (B42938) with diethyl acetylenedicarboxylate is a key step in forming the piperazinone ring. For example, a method for the synthesis of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid involves the reaction of ethylenediamine with a precursor derived from an acetylenic compound. mdpi.com Specifically, a solution of ethylenediamine in ethanol (B145695) is added to a solution of the appropriate acetylenic precursor in ethanol and acetic acid. mdpi.com This reaction is typically heated to facilitate the cyclization process. mdpi.com

Similarly, the interaction of dimethyl acetylenedicarboxylate with various diamines, such as m-phenylenediamine (B132917) and p-phenylenediamine, leads to the formation of bisenamines, which can then be thermally cyclized to form quinolone derivatives. researchgate.net While not directly forming the target molecule, this illustrates the reactivity of acetylenedicarboxylates with diamines to yield cyclic structures.

Optimization and Refinement of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often adjusted include the choice of solvent, catalyst, temperature, and reaction time.

In the synthesis of a related compound, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, the reaction of ethylenediamine with the acetylenic precursor was carried out in a mixture of ethanol and acetic acid at 60°C for 24 hours, resulting in a high yield of 87%. mdpi.com In another instance, the reaction was conducted at reflux for 2 hours, yielding 60% of the product after recrystallization. mdpi.com These examples highlight how temperature and reaction time can be manipulated to achieve desired outcomes.

The use of catalytic amounts of acetic acid has been shown to be effective in promoting the reaction between methyl (3-oxopiperazin-2-ylidene)acetate and N-arylmaleimides. davidpublisher.com The reaction is typically carried out in a boiling solvent like methanol (B129727) for an extended period, with the progress monitored by thin-layer chromatography (TLC). davidpublisher.com Purification of the final product often involves recrystallization from solvents like dimethylformamide or a mixture of ethanol and chloroform (B151607) to remove impurities and enhance purity. mdpi.comdavidpublisher.com

| Reactants | Catalyst/Solvent | Temperature | Time | Yield | Reference |

| Ethylenediamine, Diethyl 4-(4-cyanobenzoyl)but-2-ynedioate | Ethanol, Acetic Acid | Reflux | 2 h | 60% | mdpi.com |

| Ethylenediamine, Diethyl 4-(4-carboxybenzoyl)but-2-ynedioate | Ethanol, Acetic Acid | 60 °C | 24 h | 87% | mdpi.com |

| Methyl (3-oxopiperazin-2-ylidene)acetate, N-arylmaleimide | Acetic Acid (cat.), Methanol | Reflux | 14 h | 52-65% | davidpublisher.com |

Stereoselective and Regioselective Synthesis Strategies

Controlling the stereochemistry and regiochemistry during the synthesis of oxopiperazine scaffolds is of paramount importance, as the biological activity of these compounds is often dependent on their three-dimensional structure.

Enantioselective and Diastereoselective Approaches to Related Oxopiperazine Scaffolds

The development of stereoselective synthetic routes to polysubstituted oxopiperazines is an active area of research. nih.gov Many approaches utilize chiral starting materials, such as natural amino acids, to control the stereochemistry of the final products. nih.gov An efficient and scalable route to orthogonally protected 2-oxopiperazines has been developed using chiral diamines as key intermediates. nih.gov The diastereoselective functionalization of these oxopiperazines can be achieved through metalation and subsequent reaction with electrophiles, leading to specific diastereomers. nih.gov

Furthermore, catalytic asymmetric synthesis is a powerful tool for accessing chiral 1,2-diamines, which are crucial building blocks for enantiomerically enriched oxopiperazines. rsc.orgresearchgate.net These methods include the ring-opening of meso-aziridines and the hydrogenation of C=N bonds. rsc.orgresearchgate.net

Mechanistic Insights into Regiochemical Control during Cyclization Processes

Understanding the mechanism of cyclization is key to controlling the regioselectivity of the reaction. In the synthesis of related heterocyclic systems, the choice of acid promoter and the nature of pendant groups can dictate the outcome of the cyclization. researchgate.net For instance, in the cyclization of methylene-interrupted epoxydiols, a 5-exo cyclization is generally favored under acidic conditions. researchgate.net However, the presence of certain functional groups adjacent to the reactive site can alter the regioselectivity, allowing for the formation of different ring sizes. researchgate.net

Alternative and Emerging Synthetic Pathways for Piperazinone Enaminoesters

While traditional condensation reactions provide a foundational approach to piperazinone enaminoesters, the field of synthetic organic chemistry is continually evolving, with a focus on developing more efficient, diverse, and sustainable methodologies. These alternative and emerging pathways offer novel strategies for the synthesis of the core piperazinone structure and its subsequent functionalization, which can be applied to the production of this compound and its analogs.

A significant area of development is the use of multicomponent reactions (MCRs) , which allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi reaction, a well-known MCR, has been adapted for the synthesis of piperazine-containing scaffolds. thieme-connect.comnih.gov For instance, a one-pot, four-component Ugi condensation can be employed to produce piperazine-2-carboxamides, which are closely related to the target enaminoester. thieme-connect.com This approach offers the advantage of rapidly generating a library of substituted piperazinones by varying the starting components. nih.gov A variation of this, the split-Ugi reaction, has been used to create 1,4-disubstituted piperazine-based compounds, demonstrating the power of MCRs in achieving molecular diversity. nih.gov Furthermore, a solid-phase synthesis of piperazinones has been developed using a disrupted Ugi condensation, highlighting the adaptability of this method for combinatorial chemistry and the generation of compound libraries. nih.gov

In recent years, photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling novel C-H functionalization reactions under mild conditions. This technique has been applied to the piperazine core, allowing for the direct introduction of aryl, vinyl, and alkyl groups onto the carbon framework of the ring. mdpi.comresearchgate.net While traditionally, modifications of the piperazine scaffold have been focused on the nitrogen atoms, C-H functionalization opens up new avenues for creating structurally diverse piperazinone derivatives that would be challenging to access through conventional means. The use of visible light and a photocatalyst to activate the piperazine ring for reaction with various partners represents a cutting-edge approach to synthesizing novel analogs of this compound. mdpi.com

Flow chemistry is another emerging technology that offers significant advantages for the synthesis of heterocyclic compounds, including piperazines and their derivatives. youtube.com By performing reactions in a continuous flow system rather than in a traditional batch reactor, it is possible to achieve better control over reaction parameters such as temperature and mixing, leading to improved yields and safety. youtube.com Flow chemistry also allows for easier scalability and the potential for automation, which is particularly valuable in a pharmaceutical manufacturing context. youtube.comnih.gov While specific examples for the flow synthesis of this compound are not yet prevalent, the principles of flow chemistry are readily applicable to the established synthetic routes, promising a more efficient and controlled production process in the future.

The exploration of novel starting materials and reaction pathways is also a key feature of emerging synthetic strategies. For example, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a precursor for the synthesis of piperazine derivatives via C-N bond cleavage offers an alternative to traditional diamine-based routes. rsc.org Additionally, the Nenitzescu reaction, a condensation reaction between an enamine and a quinone, has been investigated with piperazinone enaminoesters to produce complex polycyclic structures, demonstrating the potential for these compounds to serve as building blocks for further synthetic transformations. researchgate.net

These alternative and emerging methodologies are pushing the boundaries of what is possible in the synthesis of piperazinone enaminoesters. By embracing multicomponent reactions, cascade sequences, photoredox catalysis, and flow chemistry, researchers can access a wider range of structurally novel compounds with greater efficiency and control.

Table of Emerging Synthetic Methodologies for Piperazinone Scaffolds

| Methodology | Description | Potential Advantages | Key Compound Classes |

| Multicomponent Reactions (e.g., Ugi) | Three or more reactants combine in a single step to form a complex product. thieme-connect.comnih.gov | High efficiency, atom economy, and rapid generation of molecular diversity. nih.gov | Piperazine-2-carboxamides, 1,4-disubstituted piperazines. thieme-connect.comnih.gov |

| Cascade Reactions | Multiple bond-forming reactions occur sequentially in one pot without isolating intermediates. thieme.de | Increased synthetic efficiency, reduced waste, and operational simplicity. thieme.de | Substituted piperazin-2-ones. thieme.de |

| Photoredox C-H Functionalization | Uses visible light and a photocatalyst to activate C-H bonds for direct functionalization. mdpi.comresearchgate.net | Mild reaction conditions, high functional group tolerance, and access to novel chemical space. mdpi.com | C-aryl, C-vinyl, and C-alkyl piperazines. mdpi.comresearchgate.net |

| Flow Chemistry | Reactions are performed in a continuous stream rather than in a batch reactor. youtube.com | Enhanced control over reaction parameters, improved safety, scalability, and automation potential. youtube.comnih.gov | Piperidines and other N-heterocycles (applicable to piperazinones). nih.gov |

| Alternative Precursors (e.g., DABCO) | Utilizes non-traditional starting materials for the construction of the piperazine ring. rsc.org | Access to different substitution patterns and novel synthetic disconnections. | N-alkyl-N'-aryl-piperazines. rsc.org |

| Nenitzescu Reaction | Condensation of an enamine (like a piperazinone enaminoester) with a quinone. researchgate.net | Formation of complex, polycyclic indole (B1671886) and benzofuran (B130515) derivatives. researchgate.net | 5-hydroxyindoles, pyrrolo[2,3-f]indoles, benzofuranones. researchgate.net |

Chemical Transformations and Reactivity of Ethyl 2 3 Oxopiperazin 2 Ylidene Acetate

Functional Group Interconversions and Modifications

The reactivity of the constituent functional groups allows for targeted modifications of the molecule's core structure.

The ester group of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate can be hydrolyzed to its corresponding carboxylic acid, 2-(3-oxopiperazin-2-ylidene)acetic acid. This transformation is typically achieved under basic conditions, for instance, through saponification using a base like lithium hydroxide. This conversion is a fundamental step in creating derivatives for further synthetic applications or for biological evaluation, as the carboxylic acid moiety can significantly alter the compound's physicochemical properties.

The ketone functionality within the piperazine (B1678402) ring is susceptible to reduction, yielding the corresponding alcohol derivative, Ethyl 2-(3-hydroxypiperazin-2-ylidene)acetate. This transformation can be accomplished using various reducing agents. The choice of reagent is critical to ensure selectivity, preserving the ester and the exocyclic double bond. This reduction introduces a new stereocenter, leading to the potential formation of diastereomers.

The ethyl ester group is a key site for nucleophilic substitution, allowing for the synthesis of a wide array of derivatives. This reaction typically involves aminolysis or transesterification. For example, reacting this compound with various amines or hydrazides can produce the corresponding amides or hydrazones. These reactions are often catalyzed by acids or bases and are crucial for developing compound libraries for structure-activity relationship (SAR) studies.

Table 1: Summary of Functional Group Interconversions

| Reaction Type | Reactant | Reagent/Condition | Product |

| Oxidation (Hydrolysis) | This compound | Lithium Hydroxide (LiOH) | 2-(3-oxopiperazin-2-ylidene)acetic acid |

| Reduction | This compound | Reducing Agent (e.g., NaBH₄) | Ethyl 2-(3-hydroxypiperazin-2-ylidene)acetate |

| Nucleophilic Substitution | This compound | Amine/Hydrazide | Corresponding Amide/Hydrazone |

Cycloaddition Reactions

The exocyclic α,β-unsaturated system of this compound makes it a suitable component in cycloaddition reactions.

Research has demonstrated that this compound can participate in 1,3-dipolar cycloaddition reactions. These reactions often proceed through the in situ generation of an azomethine ylide from the piperazine ring, which then reacts with a dipolarophile, such as an N-arylmaleimide. The resulting products are complex spiro-heterocyclic systems, which are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. The reaction with N-substituted maleimides leads to the formation of spiro-pyrrolidine-piperazinone derivatives.

The selectivity of these cycloaddition reactions is a key area of investigation. Both regio- and stereoselectivity are of paramount importance. In the case of reactions with N-arylmaleimides, the cycloaddition has been found to be highly regioselective. Furthermore, these reactions often exhibit high diastereoselectivity, leading to the preferential formation of one diastereomer over others. The specific stereochemical outcome is influenced by the substitution pattern on the reactants and the reaction conditions employed. Computational studies are often used to rationalize the observed selectivity, analyzing the transition state energies of the possible reaction pathways.

Table 2: Summary of Cycloaddition Reactions

| Reaction Type | Dipolarophile Example | Key Feature | Product Type |

| 1,3-Dipolar Cycloaddition | N-Arylmaleimides | In situ azomethine ylide formation | Spiro-pyrrolidine-piperazinones |

| Selectivity | N-Substituted Maleimides | High regioselectivity and diastereoselectivity | Specific diastereomers of spiro-heterocycles |

Annulation and Heterocyclic Ring Expansion Reactions

The unique structural arrangement of this compound makes it an ideal substrate for reactions that construct new rings onto its core framework. These transformations are pivotal for generating novel polycyclic scaffolds with potential applications in medicinal chemistry and materials science.

The Nenitzescu reaction, a condensation between an enamine and a quinone, is a classic method for synthesizing 5-hydroxyindoles. mdpi.comwikipedia.org Given that this compound possesses a cyclic enamine structure, it is a suitable candidate for this reaction. The process typically initiates with a Michael addition of the enamine to the quinone, followed by a cyclization and elimination sequence. wikipedia.org

The reaction involving piperazinone-based enaminoesters and quinones can lead to a variety of products, a phenomenon known as chemodivergency. mdpi.com The specific outcome is highly dependent on the substituents on both the enamine and the quinone, as well as the reaction conditions, such as the solvent and catalyst used. mdpi.comwikipedia.org For instance, studies on the condensation of piperazinone enaminoesters with methyl-p-benzoquinone have shown that the choice of catalyst can significantly influence the product distribution. Zinc halides (ZnCl₂, ZnBr₂, and ZnI₂) have been found to effectively promote the formation of 5-hydroxyindole (B134679) derivatives. mdpi.com

However, divergent pathways can lead to other products, such as rearranged benzofurans or enamino quinones, under different conditions. mdpi.com The reaction of certain enamines derived from piperazinone can be problematic, sometimes resulting in insoluble products or complex mixtures, particularly with unsubstituted p-benzoquinone. mdpi.com This highlights the sensitive nature of the Nenitzescu reaction and the potential for multiple reaction pathways.

Table 1: Potential Products from Nenitzescu Reaction of Piperazinone Enaminoesters

| Reactants | Conditions | Major Product Type |

| Piperazinone Enaminoester + Methyl-p-benzoquinone | Zinc Halide Catalyst | 5-Hydroxyindole |

| Piperazinone Enaminoester + Substituted Benzoquinone | Et₂O (Solvent) | Enamino Quinone |

| Cyclic Enamine + p-Benzoquinone | Varies | Rearranged Benzofuran (B130515) |

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form complex products, minimizing waste and saving time. ijcrt.org The scaffold of this compound is well-suited for constructing fused heterocyclic systems like pyrido[1,2-a]pyrazines through such processes.

Research has shown that the methyl analogue, methyl (3-oxopiperazin-2-ylidene)acetate, can act as a C-N-dinucleophile. semanticscholar.org In reactions with N-arylmaleimides under acidic catalysis, it forms methyl 1,6-dioxo-8-[(arylamino)carbonyl]-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylates. semanticscholar.org This transformation demonstrates a powerful method for annulating a pyridine (B92270) ring onto the piperazine core, creating a polyfunctionalized pyrido[1,2-a]pyrazine system in a single operation. The reaction proceeds by involving both the enamine nitrogen (N4) and the carbon of the side chain. semanticscholar.org

Similarly, the synthesis of pyrazino[1,2-a]quinolines can be envisioned. While direct examples with the title compound are not prevalent, the general strategies for quinoline (B57606) synthesis, such as the Friedländer condensation or transition-metal-catalyzed annulations, can be adapted. mdpi.comnih.gov An MCR approach could involve the reaction of this compound with an appropriately substituted 2-aminobenzaldehyde (B1207257) or related precursor to construct the quinoline ring fused to the pyrazine (B50134) moiety.

Table 2: Representative Multi-Component Reaction for Pyrido[1,2-a]pyrazine Synthesis

| Piperazine Reactant | Second Reactant | Third Reactant | Catalyst/Solvent | Product | Ref. |

| Methyl (3-oxopiperazin-2-ylidene)acetate | N-arylmaleimide | - | Acetic Acid / Methanol (B129727) | Methyl-1,6-dioxo-8-[(arylamino)carbonyl]-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate | semanticscholar.org |

The synthesis of seven-membered rings, such as diazepines, fused to a pyrazine core represents a significant step in creating novel heterocyclic frameworks. The construction of a pyrazino mdpi.comnih.govdiazepine (B8756704) ring system has been achieved by annulating the diazepine ring onto pre-existing pyrazine derivatives. chem-soc.siresearchgate.net These methods often involve reacting a pyrazine bearing a reactive handle, like a bromomethyl group, with a binucleophile such as guanidine (B92328) nitrate (B79036) or S-methylisothiourea sulphate, which provides the necessary atoms to form the seven-membered ring. chem-soc.siresearchgate.net

Adapting this strategy to this compound would require its chemical modification to introduce a suitable electrophilic or nucleophilic center that can participate in an intramolecular cyclization. For example, transformation of the ester group into a different functional group or modification of the piperazine ring could set the stage for a ring-closing reaction to form the desired pyrazino mdpi.comnih.govdiazepine system. Another powerful method for creating fused diazepines is the intramolecular aza-Wittig reaction, which has been used to synthesize pyrrolo mdpi.comchem-soc.sibenzodiazepines and could be conceptually applied here. nih.gov

Furthermore, the reaction of methyl (3-oxopiperazin-2-ylidene)acetate with N-arylmaleimides in a mixture of methanol and acetic acid leads to a 1,3-dipolar cycloaddition, yielding complex polycyclic systems like methyl-2-aryl-1,3,8-trioxodecahydropyrrolo[3',4':4,5]pyrrolo[1,2-a]pyrazine-9-carboxylates. semanticscholar.org This demonstrates the potential for the piperazine ylidene to engage in cycloaddition reactions, opening pathways to novel and structurally complex ring systems beyond simple annulations.

Reactions with Unique Nucleophiles and Electrophiles (e.g., Cyanamides, Dicyanofumarates)

The reactivity of this compound is also defined by its interactions with specific nucleophilic and electrophilic reagents. The conjugated system of the ylidene acetate (B1210297) moiety makes it a prime target for Michael additions, while the nucleophilic nitrogen atom of the enamine can react with electrophiles.

The α,β-unsaturated ester system is an excellent Michael acceptor. Nucleophiles like cyanamide (B42294) can potentially add to the β-position of the ylideneacetate group. This type of reaction would lead to the formation of a new carbon-nitrogen bond and introduce a cyano-substituted amino group, functionalizing the side chain for further transformations.

Conversely, the enamine nitrogen (N4) can react with strong electrophiles. Dicyanofumarates are highly electron-deficient alkenes and potent electrophiles. A reaction with this compound could proceed via nucleophilic attack of the enamine nitrogen onto one of the cyano-activated double bond carbons of the dicyanofumarate. This would result in the formation of a zwitterionic intermediate or a subsequent rearranged product, effectively adding a highly functionalized substituent to the piperazine ring. While specific literature on these reactions with the title compound is scarce, the reactivity is predicted based on the fundamental principles of enamine and Michael acceptor chemistry.

Derivatization and Utilization As a Versatile Synthetic Building Block

Preparation of Novel Substituted Piperazine (B1678402) and Oxopiperazine Derivatives

The piperazine ring is a "privileged scaffold" in medicinal chemistry, and methods to create its substituted derivatives are of high interest. The ethyl 2-(3-oxopiperazin-2-ylidene)acetate scaffold serves as a versatile precursor for a variety of substituted piperazines and oxopiperazines. The reactivity of the enaminoester system allows for modifications such as N-alkylation, N-arylation, and reactions at the α-carbon of the acetate (B1210297) group.

For instance, general methods for synthesizing substituted piperazines often involve the cyclization of 1,2-diamines with appropriate precursors. A concise synthetic route can produce 2,3-substituted piperazine acetic acid esters from optically pure amino acids, which are converted into 1,2-diamines. These diamines can then be used to construct the piperazine ring in a five-step process with high enantiomeric purity. The resulting piperazine products can be purified using silica (B1680970) gel chromatography.

Furthermore, the synthesis of novel piperazine derivatives has been achieved through the reaction of thio-substituted polyhalogeno-2-nitro-1,3-butadienes with various piperazine derivatives, yielding new N,S-substituted nitrobutadienes. chemicalbook.com The synthesis of piperazine derivatives is also crucial for producing active pharmaceutical ingredients. For example, 1-methyl-3-phenylpiperazine (B26559) is a key starting material for drugs like mirtazepine. nih.gov

Table 1: Examples of Synthetic Transformations for Piperazine Derivatives

| Starting Material Class | Reagents/Conditions | Product Class | Reference |

| 1,2-Diamines | β-keto ester, reductive amination, nosylation | 3-Substituted piperazine-2-acetic acid esters | |

| Thio-substituted nitrodienes | Piperazine derivatives, dichloromethane | N,S-substituted nitrodiene-piperazines | chemicalbook.com |

| 2-Phenylpiperazine | Methyl iodide | 1-Methyl-3-phenylpiperazine | nih.gov |

Application as a Precursor in the Construction of Complex Heterocyclic Scaffolds

The inherent reactivity of this compound makes it an excellent precursor for building more elaborate heterocyclic systems. The enamine functionality can participate in cycloaddition and condensation reactions, while the lactam and ester can be manipulated to extend the molecular framework.

One example of piperazine derivatization involves manganese(III) acetate-mediated radical cyclizations. In this process, unsaturated piperazine derivatives react with 1,3-dicarbonyl compounds to form novel piperazine-containing dihydrofuran compounds. nih.gov This method demonstrates how the piperazine scaffold can be integrated into larger, more complex ring systems.

Strategic Role in Medicinal Chemistry Lead Compound Development through Synthetic Modifications

The piperazine core is a cornerstone in drug discovery, and the functional handles on this compound provide a platform for synthetic modifications aimed at developing lead compounds. The ability to easily generate a library of analogues is crucial for establishing structure-activity relationships (SAR) and optimizing properties like potency, selectivity, and pharmacokinetics.

The piperazine ring is a key component in numerous FDA-approved drugs. orgsyn.org Synthetic modifications of piperazine-based scaffolds are central to the development of new therapeutic agents. For example, derivatives of 2-oxoindolin-3-ylidene have been identified as inhibitors of EGR-1, a transcription factor involved in atopic dermatitis, highlighting the therapeutic potential of ylidene-based scaffolds. Similarly, N'-(2-oxoindolin-3-ylidene)hydrazide derivatives have been identified as inhibitors of the c-Met kinase, which is implicated in cancer. nih.gov

Table 2: Piperazine and Ylidene Scaffolds in Medicinal Chemistry

| Scaffold Type | Therapeutic Target | Potential Application | Reference |

| Phenyl-piperazine-triazine | Protein-protein interactions (e.g., Mcl-1/BH3) | α-Helix mimetics, cancer therapy | |

| Piperazine-containing drugs | Various (e.g., serotonin (B10506) receptors, kinases) | CNS disorders, cancer | orgsyn.org |

| 2-(2-Oxoindolin-3-ylidene) | EGR-1 transcription factor | Atopic dermatitis, inflammatory disorders | |

| N'-(2-Oxoindolin-3-ylidene)hydrazide | c-Met kinase | Cancer therapy | nih.gov |

Development of Parallel Library Synthesis Utilizing the Piperazine Enaminoester Scaffold

The structure of this compound is well-suited for parallel synthesis, a key technology in modern drug discovery. Parallel synthesis allows for the rapid creation of large, focused libraries of related compounds by reacting a common scaffold with a diverse set of building blocks.

The presence of multiple reaction sites on the piperazine enaminoester scaffold—the secondary amine, the lactam nitrogen (after potential reduction or modification), and the ester—allows for a "scaffold decoration" approach. A core template can be systematically reacted with various amines, alkyl halides, or other reagents in a combinatorial fashion to generate a large library of analogues.

Solid-phase synthesis is a powerful technique for library creation. For example, a phenyl-piperazine-triazine scaffold has been used in a facile solid-phase synthetic route to create a diverse combinatorial library of α-helix mimetics. This approach allows for the rapid generation and screening of compounds to identify potent inhibitors of specific biological targets. The ability to automate these synthetic steps in plate formats has revolutionized high-throughput screening and lead discovery.

Synthesis of Chiral Derivatives and Enantiomerically Enriched Scaffolds for Asymmetric Synthesis

Chirality is a critical factor in drug design, as different enantiomers of a molecule can have vastly different biological activities and safety profiles. The synthesis of enantiomerically pure compounds is therefore a major focus in medicinal chemistry. The this compound scaffold can be used to generate chiral derivatives and enantiomerically enriched scaffolds for asymmetric synthesis.

One approach to creating chiral piperazine derivatives is to start with optically pure amino acids. These can be converted into chiral 1,2-diamines, which then serve as the foundation for constructing the piperazine ring, ensuring the final product has a high enantiomeric purity. While this method can be highly effective, racemization can sometimes occur, particularly with certain substituents like a 3-phenyl group.

The development of asymmetric synthetic methods is crucial for producing enantiomerically enriched building blocks. For example, chiral 3-N-arylsulfonyloxazolidin-2-ones, prepared from (L)-amino acids, have been used to create new, optically active benzisothiazolinone 1,1-dioxides. Such strategies, which focus on creating complex chiral structures, are essential for advancing asymmetric synthesis and providing access to novel, enantiomerically pure therapeutic agents.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Detailed ¹H NMR Analysis of Proton Environments and Coupling Patterns

Proton (¹H) NMR spectroscopy of ethyl 2-(3-oxopiperazin-2-ylidene)acetate reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) of these signals are indicative of the local electronic environment of each proton, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, providing valuable information about the connectivity of the carbon framework.

A typical ¹H NMR spectrum of this compound would exhibit characteristic signals for the ethyl group protons, the protons of the piperazine (B1678402) ring, and the vinyl proton. For instance, the ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of their coupling to each other. The protons on the piperazine ring would show more complex splitting patterns due to their diastereotopic nature and coupling with each other and with the adjacent vinyl proton. The vinyl proton itself would likely appear as a singlet or a finely split multiplet depending on long-range couplings.

While specific spectral data from peer-reviewed literature for the ylidene isomer is limited in the provided search results, analysis of the related compound, ethyl 2-(3-oxopiperazin-2-yl)acetate, can offer some insight into the expected regions for the piperazine and ethyl group protons. bldpharm.comsigmaaldrich.com For a definitive analysis of this compound, experimental data would be necessary to create a detailed data table.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Patterns

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl CH₃ | ~1.2-1.3 | Triplet (t) | ~7.1 |

| Ethyl CH₂ | ~4.1-4.2 | Quartet (q) | ~7.1 |

| Piperazine CH₂ (position 5) | ~3.3-3.5 | Multiplet (m) | - |

| Piperazine CH₂ (position 6) | ~3.5-3.7 | Multiplet (m) | - |

| Piperazine NH | Variable | Broad Singlet (br s) | - |

| Ylidene CH | ~5.5-6.0 | Singlet (s) or Multiplet (m) | - |

| Amide NH | Variable | Broad Singlet (br s) | - |

Comprehensive ¹³C NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly dependent on the hybridization and chemical environment of the carbon atoms.

The spectrum would be expected to show signals for the carbonyl carbons of the ester and amide groups at the downfield end (typically δ 160-180 ppm). The carbons of the double bond (C=C) would appear in the olefinic region (δ 100-150 ppm). The carbons of the ethyl group and the saturated carbons of the piperazine ring would resonate at the upfield end of the spectrum (δ 10-70 ppm).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ester C=O | ~165-170 |

| Amide C=O | ~168-173 |

| Ylidene C=C | ~140-145 |

| Ylidene C-H | ~100-105 |

| Ethyl O-CH₂ | ~60-62 |

| Piperazine CH₂ (position 5) | ~40-45 |

| Piperazine CH₂ (position 6) | ~42-47 |

| Ethyl CH₃ | ~14-15 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the connectivity between atoms in a molecule. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. libretexts.orgsdsu.edu For this compound, this would show cross-peaks between the ethyl CH₂ and CH₃ protons, as well as between adjacent protons on the piperazine ring. This helps to piece together the proton network within the molecule.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For example, the proton signal for the ethyl CH₂ group would show a correlation to the corresponding carbon signal in the ¹³C spectrum.

By combining the information from these 1D and 2D NMR experiments, a complete and detailed structural assignment of this compound can be achieved.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. sigmaaldrich.com By measuring the mass-to-charge ratio with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₈H₁₂N₂O₃, HRMS would provide an exact mass measurement that confirms this specific combination of carbon, hydrogen, nitrogen, and oxygen atoms, ruling out other potential isobaric compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. harvard.edu In the analysis of this compound, LC-MS would be used to assess the purity of a sample by separating the target compound from any impurities. The mass spectrometer then provides mass data for each separated component, confirming the identity of the main peak as this compound and helping to identify any minor components. This technique is invaluable for quality control and ensuring the integrity of the compound for subsequent use.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. While a specific IR spectrum for this compound is not available, a theoretical analysis of its structure allows for the prediction of characteristic absorption bands.

The key functional groups in this compound include a cyclic amide (lactam), an ester, a carbon-carbon double bond (alkene), and secondary amines. The expected IR absorption regions for these groups would be crucial for its identification. For instance, the carbonyl (C=O) stretching vibrations of the lactam and the ester would be prominent features in the spectrum, typically appearing in the region of 1650-1750 cm⁻¹. The C=C stretching vibration of the ylidene group would also be observable, and the N-H stretching of the piperazine ring would produce characteristic bands.

A hypothetical data table for the expected IR absorptions is presented below. It is important to note that these are generalized ranges and the precise wavenumbers would be influenced by the specific chemical environment within the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Amide N-H | 3200-3400 | Stretch |

| C-H (sp² and sp³) | 2850-3100 | Stretch |

| Ester C=O | 1735-1750 | Stretch |

| Amide C=O (Lactam) | 1650-1680 | Stretch |

| C=C (Ylidene) | 1620-1680 | Stretch |

| C-O (Ester) | 1000-1300 | Stretch |

| C-N | 1000-1350 | Stretch |

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

While no published crystal structure for this compound has been found, such an analysis would be invaluable. It would confirm the E or Z configuration of the exocyclic double bond, which spectroscopic methods alone may not definitively establish. Furthermore, it would reveal the conformation of the piperazine ring, which can adopt various conformations such as chair, boat, or twist-boat. The crystal packing, including any intermolecular interactions like hydrogen bonding involving the amide N-H group and the carbonyl oxygen atoms, would also be elucidated.

A hypothetical table of crystallographic data that would be obtained from such an analysis is provided below. This table represents the type of information that a crystallographic study would yield.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.20 |

| R-factor | < 0.05 |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of "Ethyl 2-(3-oxopiperazin-2-ylidene)acetate". These calculations reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are critical in predicting the molecule's reactivity.

The structure of "this compound" features a key tautomeric relationship between the exocyclic ylidene form and the endocyclic enamine form (3-oxo-3,4,5,6-tetrahydropyrazin-2-yl). The relative stability of these tautomers can be computationally determined, which is crucial for understanding its chemical behavior. The ylidene tautomer possesses a reactive exocyclic double bond, while the enamine form offers different nucleophilic and electrophilic sites.

Table 1: Calculated Electronic Properties of this compound Tautomers

| Property | Ylidene Tautomer | Enamine Tautomer |

| Relative Energy (kcal/mol) | 0.00 (Reference) | Value dependent on computational method and solvent model |

| HOMO Energy (eV) | Typical range: -6.0 to -7.0 | Typical range: -5.5 to -6.5 |

| LUMO Energy (eV) | Typical range: -1.0 to -2.0 | Typical range: -0.5 to -1.5 |

| Dipole Moment (Debye) | Estimated: 3.0 - 4.0 | Estimated: 2.5 - 3.5 |

Note: The values in this table are illustrative and represent typical ranges for similar molecular systems. Actual values would be obtained from specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

The frontier molecular orbitals (HOMO and LUMO) are key to understanding the molecule's reactivity. The HOMO is typically localized on the enamine-like fragment in the corresponding tautomer, indicating its nucleophilic character. The LUMO, on the other hand, would be centered on the electron-deficient portions of the molecule, such as the carbonyl groups and the ylidene double bond, highlighting potential sites for nucleophilic attack.

Mechanistic Studies of Reaction Pathways Using Advanced Computational Models

Advanced computational models are employed to investigate the mechanisms of reactions involving "this compound". These studies can map out the potential energy surfaces for various reaction pathways, identifying transition states and intermediates, thereby providing a detailed picture of the reaction dynamics.

A significant aspect of the reactivity of the closely related methyl ester, methyl (3-oxopiperazin-2-ylidene)acetate, is its ability to act as a C-N-dinucleophile or as a 1,3-dipole, particularly in its enamine tautomeric form. This dual reactivity allows it to participate in various cycloaddition and condensation reactions. For instance, in reactions with N-arylmaleimides, the enamine tautomer can undergo a formal [3+2] cycloaddition.

Computational modeling of these reaction pathways would involve locating the transition state structures for each step. The calculated activation energies for these transition states can predict the most favorable reaction pathway under different conditions.

Table 2: Illustrative Calculated Activation Energies for Proposed Reaction Pathways

| Reaction Type | Reactant | Proposed Intermediate | Activation Energy (kcal/mol) |

| Michael Addition | N-arylmaleimide | Zwitterionic adduct | Estimated: 15-25 |

| [3+2] Cycloaddition | N-arylmaleimide | Bicyclic adduct | Estimated: 20-30 |

Note: These values are hypothetical and serve to illustrate how computational models can be used to compare the feasibility of different reaction mechanisms.

Conformational Analysis and Stereochemical Predictions through Molecular Modeling

Molecular modeling techniques are essential for performing conformational analysis and predicting the stereochemical outcomes of reactions involving "this compound". The piperazine (B1678402) ring can adopt several conformations, such as chair, boat, and twist-boat forms. The presence of the oxo group and the ylidene acetate (B1210297) moiety introduces specific steric and electronic constraints that influence the preferred conformation.

Computational methods can be used to calculate the relative energies of these different conformers. For the ylidene tautomer, the planarity of the exocyclic double bond system significantly impacts the ring's flexibility. For the enamine tautomer, the position of the endocyclic double bond is the determining factor.

Table 3: Relative Energies of a Substituted Piperazin-2-one (B30754) Ring Conformations

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair | 0.00 (Most Stable) | Illustrative values |

| Twist-Boat | Typically 3-5 kcal/mol higher | Illustrative values |

| Boat | Typically 5-7 kcal/mol higher | Illustrative values |

Note: This table provides a general illustration of the relative conformational energies for a substituted piperazin-2-one ring. The exact values for "this compound" would depend on the specific substitution pattern and would be determined through detailed molecular mechanics or quantum chemical calculations.

Furthermore, molecular modeling can predict the stereochemical outcome of reactions. For instance, in a reaction where a new chiral center is formed, calculations can determine the energies of the transition states leading to different stereoisomers, thereby predicting the diastereomeric or enantiomeric excess.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models can accurately predict various spectroscopic parameters for "this compound", which is invaluable for its characterization and for the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus. By comparing the calculated spectra for different tautomers and conformers with experimental data, the dominant species in solution can be identified.

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. The calculated frequencies for the C=O stretching of the amide and ester groups, the C=C stretching of the ylidene group, and the N-H stretching of the amide are particularly useful for confirming the compound's structure.

Table 4: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

| ¹³C NMR | C=O (amide) | 165-175 ppm | To be determined |

| ¹³C NMR | C=O (ester) | 160-170 ppm | To be determined |

| ¹³C NMR | C=C (ylidene) | 140-150 ppm | To be determined |

| IR Spectroscopy | ν(C=O, amide) | 1680-1700 cm⁻¹ | To be determined |

| IR Spectroscopy | ν(C=O, ester) | 1720-1740 cm⁻¹ | To be determined |

| IR Spectroscopy | ν(C=C, ylidene) | 1640-1660 cm⁻¹ | To be determined |

Note: The predicted values are based on typical ranges for these functional groups and would be refined by specific calculations for the title compound.

By providing a deep, atomistic-level understanding of its properties and behavior, these computational and theoretical investigations are indispensable for guiding the synthesis, characterization, and application of "this compound" in various fields of chemical research.

Q & A

Q. What synthetic strategies and conditions optimize the yield and purity of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate?

- Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and esterification. Key considerations include:

- Inert Atmosphere: Prevents oxidation of intermediates (e.g., using nitrogen or argon) .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .

- Temperature Control: Stepwise heating (e.g., 60–80°C for cyclization, room temperature for esterification) minimizes side reactions .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization improves purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR identify tautomeric forms (e.g., enol vs. keto) and confirm ester functionality .

- X-ray Diffraction (XRD): Resolves the Z-configuration of the piperazin-2-ylidene group and quantifies bond-length alternation .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How can researchers analyze the compound’s reactivity in oxidation or reduction reactions?

- Methodological Answer:

- Oxidation Pathways: Use tert-butyl hydroperoxide (TBHP) or KMnO to form 3-oxo derivatives; monitor via TLC or HPLC .

- Reduction Pathways: Catalytic hydrogenation (Pd/C or Raney Ni) reduces the imine group; track intermediates using H NMR .

- Kinetic Studies: UV-Vis spectroscopy quantifies reaction rates under varying pH and temperature .

Advanced Research Challenges

Q. How can structural contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved?

- Methodological Answer:

- SHELX Refinement: Use SHELXL to refine anisotropic displacement parameters and validate hydrogen bonding networks .

- Puckering Analysis: Apply Cremer-Pople coordinates to assess non-planar ring distortions and compare with DFT-optimized geometries .

- Multi-software Validation: Cross-check results with Olex2 (for electron density maps) and WinGX/ORTEP (for thermal ellipsoid visualization) .

Q. What computational methods predict the stability of tautomeric forms and reaction intermediates?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate energy differences between keto and enol tautomers using B3LYP/6-311+G(d,p) .

- Molecular Dynamics (MD): Simulate solvent effects on tautomer equilibrium (e.g., water vs. DMSO) .

- Transition State Analysis: Identify intermediates in cyclization reactions using IRC (Intrinsic Reaction Coordinate) calculations .

Q. How can researchers address discrepancies between experimental and computational data in reaction mechanism studies?

- Methodological Answer:

- Hybrid QM/MM Approaches: Combine quantum mechanics for active sites with molecular mechanics for bulk solvent effects .

- Error Analysis: Quantify uncertainties in crystallographic data (e.g., R-factor vs. R-free) and cross-validate with spectroscopic results .

- Machine Learning: Train models on kinetic datasets to predict optimal reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.